N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide)

Description

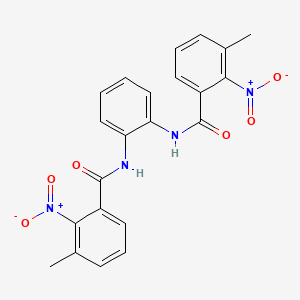

N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is a bisamide compound featuring a central 1,2-phenylene group bridging two 3-methyl-2-nitrobenzamide moieties. This structure combines electron-withdrawing nitro groups and sterically hindering methyl substituents, which influence its electronic properties and reactivity. For example, N,N’-(1,2-phenylene)bis(2-aminobenzamide) is prepared by reacting isatoic anhydride with 1,2-phenylenediamine (2:1 molar ratio) . The nitro and methyl groups in the target compound likely enhance its stability and alter its coordination behavior compared to amino-substituted analogs, making it suitable for applications in catalysis or materials science.

Properties

CAS No. |

918152-78-0 |

|---|---|

Molecular Formula |

C22H18N4O6 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

3-methyl-N-[2-[(3-methyl-2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide |

InChI |

InChI=1S/C22H18N4O6/c1-13-7-5-9-15(19(13)25(29)30)21(27)23-17-11-3-4-12-18(17)24-22(28)16-10-6-8-14(2)20(16)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) |

InChI Key |

KNWVMZISBCBGQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) typically involves the reaction of 1,2-phenylenediamine with 3-methyl-2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under heating.

Major Products

Reduction: The major product would be N,N’-(1,2-Phenylene)bis(3-methyl-2-aminobenzamide).

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Medicinal Chemistry

A. Anticancer Activity

N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) has shown promise as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have demonstrated that nitro-substituted benzamides can inhibit tumor growth in various cancer models by disrupting cellular proliferation and promoting cell death mechanisms .

B. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structural characteristics allow it to interact with bacterial membranes, potentially leading to cell lysis. In vitro studies have reported effective inhibition of several bacterial strains, suggesting its potential use as a lead compound for developing new antibiotics .

Materials Science

A. Polymer Chemistry

In materials science, N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is utilized in the synthesis of polyamide films. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. Research has shown that films containing this compound exhibit improved oxygen permeability characteristics, making them suitable for packaging applications where barrier properties are crucial .

B. Dye Sensitization

The compound's ability to absorb light makes it a candidate for dye-sensitized solar cells (DSSCs). By modifying its structure, researchers have explored its effectiveness as a sensitizer in photovoltaic applications. Preliminary results indicate that it can contribute to higher energy conversion efficiencies when integrated into DSSC architectures .

Case Studies

Mechanism of Action

The mechanism by which N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and influencing its interactions with other molecules.

Comparison with Similar Compounds

N,N’-(1,2-Phenylene)bis(2-aminobenzamide) Dichloro Cobalt/Al-SBA-15

- Structure: Features amino groups instead of nitro and methyl substituents.

- Application : Immobilized on mesoporous Al-SBA-15, this cobalt complex acts as a recyclable catalyst for synthesizing 3-cinnamoyl coumarins under ultrasound irradiation, achieving high yields (85–95%) and mild reaction conditions .

- Comparison: The amino groups facilitate metal coordination, whereas the nitro groups in the target compound may reduce Lewis acidity but improve oxidative stability.

N,N′-1,2-Phenylene-bis(3-tert-butylsalicylideneiminato)nickel(II)

- Structure : A Schiff base nickel complex with a 1,2-phenylene backbone but salicylideneimine ligands.

- Comparison: The target compound’s amide ligands lack the π-conjugated system of Schiff bases, limiting its use in redox catalysis but offering stronger σ-donor properties for other metal interactions.

Thioamide and Sulfonamide Derivatives

N,N’-(1,2-Phenylene)bis(2-(tert-butylamino)-2-thioxoacetamide)

- Structure : Replaces benzamide with thioacetamide and incorporates tert-butyl groups.

- Properties : Exhibits IR bands at 1683 cm⁻¹ (C=O) and 1511 cm⁻¹ (C=S), with a melting point of 111–113°C .

- Comparison : The thioamide’s sulfur atoms enhance chelation strength for soft metals (e.g., Pd, Pt), whereas the nitro groups in the target compound favor interactions with hard acids (e.g., Co³⁺, Fe³⁺).

N,N’-(1,2-Phenylene)bis(3,5-bis(trifluoromethyl)benzenesulfonamide)

- Structure : Sulfonamide groups with trifluoromethyl substituents.

- Synthesis : Prepared via reaction of 1,2-phenylenediamine with sulfonyl chlorides in pyridine .

- Comparison : Sulfonamides exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15), affecting solubility and metal-binding selectivity.

High-Molecular-Weight Bisamides

N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)

- Structure : Bulky benzyloxy groups increase molecular weight (350.01 g/mol) and hydrophobicity .

- Application : Discontinued commercial availability suggests synthesis challenges or instability, contrasting with simpler bisamides like the target compound.

Metal-Binding and Structural Studies

N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide)

- Structure : Incorporates selenium atoms and ketone groups.

- Crystallography: Crystal structure reveals planar amide groups and Se···O non-covalent interactions .

- Comparison : Selenium’s polarizability enhances chalcogen bonding, absent in the nitro/methyl-substituted target compound.

Data Tables

Table 1: Structural and Functional Comparison of Bisamide Derivatives

Table 2: Thermal and Spectroscopic Properties

Biological Activity

N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is a nitroaromatic compound characterized by the following structural formula:

The presence of nitro groups is significant as they often confer unique biological properties to compounds.

The biological activity of N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) can be attributed to several mechanisms:

- Antitumor Activity : Nitroaromatic compounds are known for their potential antitumor effects. Studies have indicated that similar nitrobenzamide derivatives exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The compound may possess antimicrobial activity, similar to other nitroaromatic derivatives, which have been shown to inhibit bacterial growth and exhibit antifungal properties .

- Anti-inflammatory Effects : Nitro compounds often demonstrate anti-inflammatory activities by inhibiting key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) .

Biological Activity Data

The following table summarizes key biological activities and findings related to N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide):

| Activity | IC50/EC50 | Cell Line/Model | Mechanism |

|---|---|---|---|

| Cytotoxicity | 21.8 μM | Breast cancer cell line | Induction of apoptosis |

| Antimicrobial | Varies (specifics needed) | Various bacterial strains | Inhibition of cell wall synthesis |

| Anti-inflammatory | IC50 12.4 μM | In vitro inflammatory models | Inhibition of iNOS and COX-2 |

Case Studies

- Antitumor Activity Assessment : A study evaluated the cytotoxic effects of N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) on several cancer cell lines. The results indicated an IC50 value of 21.8 μM against breast cancer cells, suggesting moderate efficacy as an anticancer agent .

- Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of nitroaromatic compounds, derivatives similar to N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) were tested against various pathogens. Results showed significant inhibition of growth in Gram-positive bacteria, indicating potential for development as an antibacterial agent .

- Inflammatory Response Modulation : Research has demonstrated that nitro derivatives can modulate inflammatory responses in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage models, highlighting its potential as an anti-inflammatory therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.